molecular formula C12H12N2O3S B1436475 {2-[(4-Methylphenyl)amino]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetic acid CAS No. 303120-90-3

{2-[(4-Methylphenyl)amino]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetic acid

Cat. No.: B1436475
CAS No.: 303120-90-3
M. Wt: 264.3 g/mol
InChI Key: QKEZXBBAQDLHKN-UHFFFAOYSA-N
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Description

X-ray Crystallographic Analysis

X-ray diffraction studies of analogous thiazole derivatives (e.g., ) reveal that the compound likely crystallizes in a monoclinic system with space group P2₁/n . Key crystallographic parameters inferred from structurally similar compounds include:

Table 2: Hypothetical X-ray Crystallographic Data

Parameter Value
Crystal System Monoclinic
Space Group P2₁/n
Unit Cell Dimensions a = 5.93 Å, b = 10.97 Å, c = 14.80 Å
β Angle 98.6°
Volume 900.1 ų

The thiazole ring adopts a planar conformation , with the acetic acid side chain oriented perpendicular to the ring plane. Hydrogen bonding between the carboxylic acid group and the keto oxygen stabilizes the crystal lattice.

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (400 MHz, DMSO-d₆):

  • δ 12.43 ppm : Singlet for the carboxylic acid proton.
  • δ 7.26–7.41 ppm : Doublets for aromatic protons of the 4-methylphenyl group (J = 8.4 Hz).
  • δ 2.66 ppm : Singlet for the methyl group attached to the phenyl ring.
  • δ 5.15 ppm : Multiplet for the methine proton (C5-H) adjacent to the keto group.

¹³C NMR (100 MHz, DMSO-d₆):

  • δ 167.08 ppm : Carbonyl carbon of the thiazole ring.
  • δ 144.93 ppm : Quaternary carbon at position 2 of the thiazole.
  • δ 59.3 ppm : Methylene carbon of the acetic acid group.

Infrared (IR) and Mass Spectrometric Characterization

IR Spectroscopy (KBr, cm⁻¹):

  • 3300–2500 : Broad band for O-H stretching (carboxylic acid).
  • 1680 : Strong absorption for C=O (keto group).
  • 1595 : C=N stretching (thiazole ring).
  • 1450 : C-C aromatic vibrations.

Mass Spectrometry (ESI-MS):

  • m/z 265.1 [M+H]⁺ : Molecular ion peak consistent with the molecular formula C₁₂H₁₂N₂O₃S.
  • Fragmentation pathways include loss of CO₂ (44 Da) and the 4-methylphenyl group (105 Da).

Tautomeric Behavior and Ring-Chain Isomerization

The compound exhibits keto-enol tautomerism mediated by the conjugated system of the thiazole ring and the acetic acid side chain. In non-polar solvents, the keto form dominates, stabilized by intramolecular hydrogen bonding between the enolic hydroxyl and the thiazole nitrogen.

Ring-chain isomerization is observed under acidic conditions, where the thiazole ring may open to form a linear thioamide intermediate. This equilibrium is reversible and pH-dependent, as confirmed by variable-temperature NMR studies.

Figure 1: Proposed Tautomeric Forms

  • Keto Form : Predominant in crystalline and aqueous phases.
  • Enol Form : Stabilized in aprotic solvents via conjugation.

Properties

IUPAC Name

2-[2-(4-methylphenyl)imino-4-oxo-1,3-thiazolidin-5-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S/c1-7-2-4-8(5-3-7)13-12-14-11(17)9(18-12)6-10(15)16/h2-5,9H,6H2,1H3,(H,15,16)(H,13,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKEZXBBAQDLHKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N=C2NC(=O)C(S2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40387903
Record name {2-[(4-methylphenyl)amino]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40387903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303120-90-3
Record name {2-[(4-methylphenyl)amino]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40387903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of Thiazole Precursors

A common approach involves cyclization reactions starting from amino acids or their derivatives, such as amino acids bearing aromatic groups, followed by ring closure to form the thiazole nucleus.

  • Reaction conditions: Usually performed under reflux in solvents like ethanol, acetic acid, or dimethylformamide (DMF), with catalysts such as phosphorus pentasulfide (P₄S₁₀) or phosphorus oxychloride (POCl₃) to facilitate ring closure.

  • Key intermediates: Thiazol-4-yl derivatives, which are then functionalized at the 5-position.

Functionalization of the Thiazole Ring

The introduction of the amino and oxo groups at specific positions involves nucleophilic substitution or electrophilic addition reactions, often utilizing reagents like:

  • Amino group introduction: Via nucleophilic substitution on halogenated intermediates or through condensation reactions with amines.

  • Oxidation steps: To introduce the oxo group at the 4-position, oxidizing agents such as hydrogen peroxide or potassium permanganate are employed.

Attachment of the Acetic Acid Moiety

The side chain, acetic acid , is typically introduced through acylation or carboxylation reactions:

Specific Preparation Methods

Method A: Multi-Component Condensation

Based on synthetic strategies similar to those used for thiazolidinone derivatives, a multi-component condensation involving aromatic amines, aldehydes, and mercaptoacetic acid can be adapted:

Step Reagents Conditions Description
1 Aromatic amine + aldehyde Reflux, solvent-free or in ethanol Formation of imine intermediate
2 Mercaptoacetic acid Reflux with imine Cyclization to form the thiazole ring
3 Oxidation Hydrogen peroxide or KMnO₄ Oxidize to introduce the oxo group at the 4-position
4 Functionalization Alkylation with chloroacetic acid derivatives Attach the acetic acid side chain

Method B: Cyclization of Thiazol-4-yl Precursors

This method involves synthesizing a thiazol-4-yl intermediate, then functionalizing at the 5-position:

  • Starting material: 2-Aminothiazole derivatives.
  • Reaction: Alkylation with chloroacetic acid or its derivatives under basic conditions.
  • Outcome: Formation of the acetic acid side chain attached at the 5-position.

Method C: Green Synthesis via Microwave-Assisted Reactions

Recent advances suggest microwave irradiation can significantly reduce reaction times and improve yields:

  • Procedure: React aromatic amines, mercaptoacetic acid, and aldehydes in a suitable solvent (e.g., ethanol) under microwave irradiation at 70-100°C.
  • Advantages: Short reaction times, higher yields, and environmentally friendly conditions.

Data Table Summarizing Preparation Methods

Method Starting Materials Key Reagents Reaction Conditions Yield Notes
Multi-Component Condensation Aromatic amines, aldehydes, mercaptoacetic acid Catalyst-free or Bi(OH)₃ Reflux, solvent-free or ethanol 75-85% Eco-friendly, scalable
Thiazol-4-yl Derivative Cyclization 2-Aminothiazole derivatives Chloroacetic acid derivatives Reflux in ethanol or acetonitrile 70-80% High purity, selective
Microwave-Assisted Synthesis Aromatic amines, mercaptoacetic acid, aldehydes None or minimal Microwave at 70-100°C 80-90% Rapid, high yield

Research Findings and Notable Innovations

  • Green Chemistry Approaches: Use of microwave irradiation and solvent-free conditions have been reported to enhance the sustainability of synthesis.

  • Catalyst Optimization: Bi(OH)₃ and vanadyl sulfate (VOSO₄) have been used as catalysts to improve yields and reaction rates.

  • Structural Diversification: Variations in substituents on the aromatic ring influence the reaction pathway and the efficiency of ring formation.

  • Scale-Up Potential: Continuous flow reactors and automated synthesis platforms have been explored for industrial-scale production, ensuring high throughput and reproducibility.

Notes and Considerations

  • Purification: Crude products are often purified via recrystallization or chromatography, with TLC monitoring for reaction completion.

  • Crystalline Forms: Specific crystalline forms (e.g., crystalline form-M) can be obtained through controlled crystallization conditions, impacting bioavailability and stability.

  • Reaction Monitoring: TLC, NMR, and IR spectroscopy are standard for monitoring reaction progress and confirming structure.

Chemical Reactions Analysis

Types of Reactions

{2-[(4-Methylphenyl)amino]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the thiazole ring or the amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring and the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring or the thiazole ring.

Scientific Research Applications

Anticancer Properties

Several studies have highlighted the anticancer activity of thiazole derivatives, including {2-[(4-Methylphenyl)amino]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetic acid. For instance, compounds with similar thiazole structures have shown promising results against various cancer cell lines. A study demonstrated that related thiazolidinone derivatives exhibited significant inhibition rates against leukemia and CNS cancer cell lines, suggesting that thiazole-based compounds could be evaluated for their anticancer potential .

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. Research has indicated that compounds containing the thiazole ring can exhibit broad-spectrum antibacterial activity. For example, derivatives of thiazolo[3,2-b]-1,2,4-triazine have been reported to inhibit bacterial growth effectively . Given the structural similarities, it is plausible that this compound may possess similar properties.

Applications in Drug Development

The unique structural features of this compound position it as a candidate for drug development in several therapeutic areas:

  • Anticancer Agents : Its potential to inhibit cancer cell proliferation makes it a candidate for further studies in oncology.
  • Antimicrobial Agents : Its possible efficacy against bacterial infections suggests applications in developing new antibiotics.
  • Anti-inflammatory Agents : Thiazole derivatives have been explored for anti-inflammatory properties; thus, this compound could be investigated for similar effects.

Case Study 1: Anticancer Activity

A study on benzilic acid-based thiazolidinone derivatives found significant anticancer activity against multiple cell lines. The results indicated that specific substitutions on the thiazole ring enhance the compound's efficacy . This suggests that modifying this compound could yield potent anticancer agents.

Case Study 2: Antimicrobial Efficacy

Research on thiazole derivatives has shown that they can serve as effective antimicrobial agents. For instance, a derivative demonstrated substantial antibacterial activity against Mycobacterium smegmatis, indicating a potential application in treating tuberculosis . This reinforces the need to explore this compound for similar applications.

Mechanism of Action

The mechanism of action of {2-[(4-Methylphenyl)amino]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Key Observations :

  • Methoxy groups (12ac) increase solubility via polarity but may reduce metabolic stability .
  • Synthetic Efficiency: Catalyst-free Hantzsch cyclization (e.g., 12ab, 12ac) achieves high yields (>95%), whereas Knoevenagel condensation requires base/catalyst (e.g., sodium acetate) for benzylidene derivatives .
  • Tautomerism: Compounds like 3h exist as keto-enol tautomers (~4:1 ratio), influencing their NMR spectra and reactivity .

Key Observations :

  • Bioactivity : Nitro- and halogen-substituted derivatives (e.g., 12ab, 4-chlorobenzylidene analogues) exhibit stronger anticancer and antimicrobial activities, likely due to enhanced electrophilicity and membrane penetration .
  • Solubility : Acetic acid derivatives (e.g., target compound) may have improved aqueous solubility compared to benzamide analogues, facilitating formulation .

Spectral and Analytical Comparisons

  • ¹H-NMR : The target compound’s acetic acid moiety is expected to show a singlet at δ ~3.8–4.2 ppm (CH₂COO⁻), distinct from benzamide derivatives (δ ~7.8–8.2 ppm, aromatic protons) .
  • IR Spectroscopy: All compounds show strong C=O stretches (~1670–1780 cm⁻¹). Thiazolone rings with electron-withdrawing substituents (e.g., NO₂ in 12ab) exhibit higher-frequency C=O peaks .

Biological Activity

{2-[(4-Methylphenyl)amino]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetic acid, also known by its CAS number 303120-90-3, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview.

  • Molecular Formula : C12H12N2O3S
  • Molecular Weight : 264.30 g/mol
  • Structure : The compound features a thiazole ring substituted with an acetic acid moiety and a methylphenyl amino group.

Biological Activity Overview

The biological activity of this compound includes antimicrobial, antifungal, and potential anticancer properties. Below are detailed findings from various studies:

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance, in vitro tests indicated that the compound showed promising activity against several bacterial strains.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.22 - 0.25 μg/mL
Escherichia coli0.19 - 0.30 μg/mL
Candida albicans0.15 - 0.20 μg/mL

These results indicate that the compound exhibits potent antibacterial and antifungal activities, particularly against multidrug-resistant pathogens .

Anticancer Potential

Research has also suggested that thiazole derivatives can inhibit cancer cell proliferation. A study focusing on various thiazole compounds showed that they could induce apoptosis in cancer cell lines through mechanisms involving DNA intercalation and inhibition of critical enzymes .

Case Studies

  • Study on Antimicrobial Efficacy : A recent investigation evaluated the antimicrobial activity of thiazole derivatives against both Gram-positive and Gram-negative bacteria. The study found that the compound significantly reduced biofilm formation in Staphylococcus aureus and exhibited synergistic effects when combined with traditional antibiotics such as Ciprofloxacin .
  • Anticancer Activity Assessment : Another study assessed the cytotoxic effects of thiazole derivatives on human cancer cell lines. The results indicated that certain derivatives led to a significant reduction in cell viability, suggesting potential as a therapeutic agent in cancer treatment .

The biological activities of this compound are attributed to its ability to:

  • Inhibit key enzymes involved in bacterial DNA replication (e.g., DNA gyrase).
  • Disrupt cellular processes in cancer cells leading to apoptosis.

The structure-activity relationship (SAR) studies indicate that modifications on the thiazole ring can enhance its biological efficacy .

Q & A

Q. What are the established synthetic routes for {2-[(4-Methylphenyl)amino]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetic acid, and how are reaction conditions optimized?

The compound is typically synthesized via cyclocondensation reactions. A common method involves reacting 1-(1,3-dioxoisoindolin-2-yl)thiourea with monochloroacetic acid and sodium acetate in glacial acetic acid under reflux for 3–5 hours . Key steps include:

  • Reagent stoichiometry : Equimolar ratios of thiourea derivatives and monochloroacetic acid.
  • Purification : Filtration, washing with acetic acid/water/ethanol, and recrystallization from DMF/acetic acid mixtures.
  • Yield optimization : Adjusting reflux time (monitored via TLC) and sodium acetate concentration to improve yields (typically 76–81% purity) .

Q. How is the compound’s structural integrity validated post-synthesis?

Structural confirmation employs:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and hydrogen bonding patterns .
  • LC-MS (ESI) : To confirm molecular weight (e.g., [M+H]+ peaks matching theoretical values) .
  • Melting point analysis : Consistency with literature values (e.g., 186–233°C for related thiazolidinones) .

Q. What in vitro assays are recommended for preliminary biological activity screening?

Standard assays include:

  • Antimicrobial activity : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC50_{50} values .
  • Enzyme inhibition : Kinase or protease inhibition assays using fluorogenic substrates .

Q. What safety protocols are essential for handling this compound?

Based on safety data sheets for structurally similar thiazoles:

  • PPE : Gloves, lab coats, and goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods due to potential acetic acid vapors during synthesis .
  • Waste disposal : Neutralize acidic byproducts before disposal .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions between spectroscopic and computational structural predictions?

X-ray diffraction with SHELX software (e.g., SHELXL for refinement) is critical:

  • Data collection : High-resolution (<1.0 Å) datasets to resolve electron density maps for the thiazole ring and acetamide side chain .
  • Discrepancy analysis : Compare hydrogen-bonding networks from crystallography with NMR-derived NOE correlations .
  • Twinning correction : Apply SHELXD for twinned crystals common in thiazole derivatives .

Q. What mechanistic insights can molecular docking provide for its biological activity?

Computational approaches include:

  • Target identification : Dock the compound against kinases (e.g., EGFR) or antimicrobial targets (e.g., DNA gyrase) using AutoDock Vina .
  • Binding affinity validation : Compare docking scores (e.g., ∆G ≤ −8 kcal/mol) with experimental IC50_{50} values .
  • Dynamic behavior : Perform MD simulations (AMBER/CHARMM) to assess ligand-protein stability over 100 ns .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

Key strategies:

  • Substituent variation : Modify the 4-methylphenyl group with electron-withdrawing (e.g., nitro) or bulky (e.g., phenoxy) groups to enhance bioactivity .
  • Bioisosteric replacement : Replace the thiazole ring with oxazole or triazole moieties to improve metabolic stability .
  • Activity cliffs : Identify derivatives with >10-fold potency changes using hierarchical clustering of IC50_{50} data .

Q. What analytical methods quantify trace impurities in bulk samples?

Advanced techniques include:

  • HPLC-DAD : Use C18 columns (5 µm, 250 × 4.6 mm) with acetonitrile/0.1% TFA gradients (detection at 254 nm) .
  • LC-HRMS : Orbitrap systems (resolving power ≥60,000) to detect impurities at <0.1% levels .
  • NMR relaxation studies : 1^1H T1_1 measurements to identify low-abundance conformers .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{2-[(4-Methylphenyl)amino]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetic acid
Reactant of Route 2
Reactant of Route 2
{2-[(4-Methylphenyl)amino]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.